スコポレチン

概要

説明

スコポレチンは、抗酸化、抗菌、抗がん、抗炎症、神経保護作用など、多様な薬理作用により、人間の健康に重要な役割を果たすことが知られています .

2. 製法

合成経路と反応条件: スコポレチンは、いくつかの方法で合成することができます。 一般的な方法の1つは、シンナメートのヒドロキシル化、続いて側鎖のトランス/シス異性化およびラクトン化によるものです . 別の方法には、4-クマロイル-CoAをバイオ合成前駆体として使用することが含まれます .

工業生産方法: スコポレチンの工業生産では、通常、ソックスレー抽出、浸漬、超臨界CO2抽出などの技術を使用して、植物源から抽出されます . これらの方法は、特定の用途に必要な収率と純度に基づいて選択されます。

科学的研究の応用

Scopoletin has a wide range of scientific research applications:

作用機序

スコポレチンは、さまざまな分子標的と経路を通じて効果を発揮します。

抗炎症: 腫瘍壊死因子-α、インターロイキン-1β、インターロイキン-6などのサイトカインの産生を阻害します.

抗菌: 微生物細胞の細胞壁と細胞膜を破壊します.

抗がん: 核因子-κB、アポトーシス/p53シグナル伝達、オートファジーシグナル伝達など、複数の細胞シグナル伝達経路を調節します.

6. 類似の化合物との比較

スコポレチンは、スコパロンやエスクレチンなどの他のクマリンと比較されることが多いです . これらの化合物はすべて、類似したコア構造を共有していますが、スコポレチンは、その特定のヒドロキシル基とメトキシ基の置換によって特徴付けられており、その独特の薬理作用に寄与しています .

類似の化合物:

スコパロン: 類似の生物活性を持ちますが、置換パターンが異なる別のクマリン。

エスクレチン: 抗酸化作用と抗炎症作用で知られています.

スコポレチンは、そのユニークな構造と多様な薬理作用により、さまざまな科学的および工業的用途において貴重な化合物となっています。

生化学分析

Biochemical Properties

Scopoletin is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The presence of Scopoletin is often related to the defense mechanism of plants towards infection by parasites and microbes .

Cellular Effects

Scopoletin has a significant impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Scopoletin exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Scopoletin change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of Scopoletin vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Scopoletin is involved in several metabolic pathways, interacting with various enzymes or cofactors. It also affects metabolic flux or metabolite levels .

Transport and Distribution

Scopoletin is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: Scopoletin can be synthesized through several methods. One common method involves the hydroxylation of cinnamates, followed by trans/cis isomerization of the side chain and lactonization . Another method includes the use of 4-coumaroyl-CoA as a biosynthetic precursor .

Industrial Production Methods: Industrial production of scopoletin often involves extraction from plant sources using techniques such as Soxhlet extraction, maceration, and supercritical CO2 extraction . These methods are chosen based on the yield and purity required for specific applications.

化学反応の分析

反応の種類: スコポレチンは、以下を含むさまざまな化学反応を起こします。

酸化: スコポレチンは、酸化されてさまざまな誘導体になる可能性があります。

還元: 還元反応は、スコポレチンに存在する官能基を修飾することができます。

一般的な試薬と条件:

酸化: 西洋ワサビペルオキシダーゼの存在下での過酸化水素。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウム。

置換: さまざまなハロゲン化剤と求核剤.

主な生成物: これらの反応から生成される主な生成物には、スコポレチンのさまざまなヒドロキシル化、メトキシル化、および置換された誘導体が含まれます .

4. 科学研究の応用

スコポレチンは、さまざまな科学研究の応用範囲を持っています。

類似化合物との比較

Scoparone: Another coumarin with similar biological activities but different substitution patterns.

Esculetin: Known for its antioxidant and anti-inflammatory properties.

Scopoletin’s unique structure and diverse pharmacological activities make it a valuable compound in various scientific and industrial applications.

生物活性

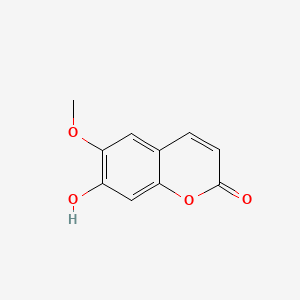

Scopoletin , chemically known as 6-methoxy-7-hydroxycoumarin, is a naturally occurring coumarin found in various plants. It has garnered significant attention due to its diverse biological activities , including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. This article delves into the pharmacological effects of scopoletin, supported by research findings, data tables, and case studies.

Antimicrobial Activity

Scopoletin exhibits notable antimicrobial properties against various pathogens. A study highlighted its effectiveness against Candida tropicalis, demonstrating a 68.2% inhibition of biofilm formation at its minimum inhibitory concentration (MIC) . This compound affects the fungal cell wall and plasma membrane sterols, showcasing potential for antifungal drug development.

Anticancer Properties

Research indicates that scopoletin can modulate multiple molecular pathways involved in cancer progression. It influences key signaling pathways such as AMPK, EGFR, MAPK/ERK, NF-κB, and PI3K/Akt/mTOR . In vitro studies have shown that scopoletin can induce apoptosis in cancer cells while reducing tumor growth in animal models.

Anti-inflammatory Effects

Scopoletin has been documented to possess anti-inflammatory effects by regulating inflammatory cytokines like TNF-α and IL-6. Its activity in reducing inflammation is crucial for managing chronic diseases associated with inflammation .

Neuroprotective Effects

The compound demonstrates neuroprotective properties by inhibiting acetylcholinesterase (AChE), which is significant for conditions like Alzheimer's disease. Scopoletin's ability to cross the blood-brain barrier enhances its therapeutic potential in neurodegenerative diseases .

Antioxidant Activity

As an antioxidant, scopoletin scavenges free radicals and reduces oxidative stress. This property contributes to its protective effects against various chronic diseases .

Pharmacokinetics and Toxicity

Scopoletin has low bioavailability due to poor solubility in aqueous media; however, it is rapidly absorbed and extensively metabolized in the body . Toxicity studies indicate that scopoletin is non-toxic to most cell types tested, suggesting a favorable safety profile for therapeutic applications.

Data Table: Summary of Biological Activities

Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of scopoletin against multidrug-resistant strains of C. tropicalis. Results showed significant inhibition of both planktonic and biofilm forms of the pathogen, indicating its potential as a therapeutic agent for candidiasis .

Study 2: Cancer Cell Apoptosis

In vitro studies demonstrated that scopoletin treatment led to increased apoptosis in various cancer cell lines. The compound was shown to activate caspase pathways, highlighting its role as a potential anticancer agent .

Study 3: Neuroprotective Mechanism

Research focused on scopoletin's ability to protect against oxidative stress-induced neuronal damage. The findings suggested that scopoletin can enhance neuronal survival through its antioxidant properties and modulation of inflammatory responses .

特性

IUPAC Name |

7-hydroxy-6-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-9-4-6-2-3-10(12)14-8(6)5-7(9)11/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RODXRVNMMDRFIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075368 | |

| Record name | Scopoletin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Tan powder; [Acros Organics MSDS], Solid | |

| Record name | Scopoletin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17213 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Scopoletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034344 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

92-61-5 | |

| Record name | Scopoletin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scopoletin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | scopoletin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Scopoletin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-hydroxy-6-methoxycoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SCOPOLETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KLF1HS0SXJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Scopoletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034344 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

204 °C | |

| Record name | Scopoletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034344 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of scopoletin?

A1: Scopoletin has the molecular formula C10H8O4 and a molecular weight of 192.17 g/mol.

Q2: Does scopoletin exhibit fluorescence?

A2: Yes, scopoletin is a fluorescent compound. Its fluorescence properties are well-documented, with excitation and emission maxima around 360 nm and 440 nm, respectively [].

Q3: How does scopoletin interact with horseradish peroxidase?

A3: Scopoletin interacts with horseradish peroxidase (HRP) by preferentially reacting with its intermediate compounds I, II, and III. This interaction forms the basis of scopoletin's inhibitory effect on HRP-catalyzed reactions, such as the oxidation of indole-3-acetate [].

Q4: Can scopoletin itself be oxidized by HRP?

A4: Yes, scopoletin can be oxidized by HRP in the presence of either an electron donor and molecular oxygen, or hydrogen peroxide []. The specific oxidation products vary depending on the reaction pathway.

Q5: What are some of the pharmacological activities reported for scopoletin?

A5: Scopoletin has shown promising results in preclinical studies, demonstrating anti-inflammatory [, ], antioxidant [, ], anti-diabetic [, , ], anti-hypertensive [], hepatoprotective [], neuroprotective [, ], and anticancer activities [, , ].

Q6: How does scopoletin exert its anti-inflammatory effects?

A6: Scopoletin has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in LPS-stimulated macrophages [, ]. It also reduces paw swelling and articular index scores in a rat model of adjuvant-induced arthritis, potentially by decreasing angiogenesis in synovial tissues [].

Q7: What is the role of scopoletin in diabetes?

A7: Scopoletin has demonstrated anti-hyperglycemic effects in both in vitro and in vivo models []. It can stimulate insulin secretion via a KATP channel-dependent pathway in pancreatic β cells []. Additionally, it has been found to ameliorate insulin resistance in high-glucose-induced, insulin-resistant HepG2 cells, potentially by upregulating PPARγ2 expression [].

Q8: Does scopoletin offer neuroprotective benefits?

A8: Research suggests that scopoletin might have neuroprotective effects. Studies have indicated its ability to mitigate protein aggregation and neuronal apoptosis, possibly by enhancing the DJ-1/Nrf2/ARE signaling pathway []. These findings highlight its potential in addressing neurodegenerative diseases like Parkinson's disease.

Q9: How does scopoletin influence bone health, especially in the context of diabetes?

A9: Studies suggest that scopoletin may have a positive impact on bone health, particularly in individuals with diabetes. Research indicates that it can improve bone turnover in diabetic models by influencing the bone morphogenetic protein-2 (BMP-2) pathway []. Further investigations have shown its potential to enhance bone turnover markers and protect against diabetes-associated bone loss [, ].

Q10: Is scopoletin metabolized in the body?

A10: Yes, scopoletin undergoes extensive metabolism, primarily in the liver. One well-known metabolite is isoscopoletin, formed through O-demethylation by cytochrome P450 enzymes []. The specific enzymes and metabolic pathways involved may influence its pharmacological activity and duration of action.

Q11: Are there any challenges associated with the formulation of scopoletin?

A11: One of the main challenges in formulating scopoletin is its poor water solubility, which can limit its bioavailability []. Different strategies, such as encapsulation in nanoparticles or the use of specific drug delivery systems, are being explored to overcome this limitation and improve its therapeutic efficacy.

Q12: What analytical techniques are commonly employed for the detection and quantification of scopoletin?

A12: Several analytical methods have been developed for analyzing scopoletin, including high-performance liquid chromatography (HPLC) [, , ], often coupled with UV detection [, ] or mass spectrometry [, ]. These methods offer sensitivity, selectivity, and the ability to quantify scopoletin in complex matrices like plant extracts and biological samples.

Q13: Is there any information available about the environmental fate and potential impact of scopoletin?

A13: While scopoletin is a naturally occurring compound, its release into the environment through various anthropogenic activities might have ecological consequences. Research on its photolytic characteristics in aquatic solutions suggests that it undergoes degradation under different environmental conditions, influenced by factors such as pH, temperature, and light exposure []. Further studies are needed to comprehensively assess its environmental fate, persistence, and potential risks to ecological systems.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。